6-benzyl-3-[(4-bromophenyl)carbonyl][1,2]oxazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by its unique isoxazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one typically involves the reaction of 2-chloro-3-nitropyridines with benzyl and bromobenzoyl derivatives. The reaction conditions often include the use of neutral C-nucleophiles to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Neutral C-nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridines: These compounds share a similar isoxazole core and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of both benzyl and bromobenzoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H12BrN3O3 |
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Molecular Weight |
410.2 g/mol |
IUPAC Name |
6-benzyl-3-(4-bromobenzoyl)-[1,2]oxazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H12BrN3O3/c20-14-8-6-13(7-9-14)17(24)18-15-16(22-26-18)19(25)23(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
KLSMAGWTGQKAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(ON=C3C2=O)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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